
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine compound with a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a cyclohexylamine derivative with a phenyl-substituted epoxide in the presence of a base. The reaction conditions often include:
Solvent: Non-aqueous solvents such as chloroform or ether.
Temperature: Moderate temperatures around 25-50°C.
Catalysts: Bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the aziridine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) in non-aqueous solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxaziridines.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Applications De Recherche Scientifique
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with different functional groups.
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Studied for its inhibitory effects on SARS-CoV-2 targets.
Uniqueness
(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
51263-03-7 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(2R,3R)-1-cyclohexyl-3-phenylaziridine-2-carbonitrile |
InChI |
InChI=1S/C15H18N2/c16-11-14-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-10H2/t14-,15+,17?/m0/s1 |
Clé InChI |
GOBOPBPZTLDHJT-BTPDTDQASA-N |
SMILES isomérique |
C1CCC(CC1)N2[C@H]([C@H]2C3=CC=CC=C3)C#N |
SMILES canonique |
C1CCC(CC1)N2C(C2C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


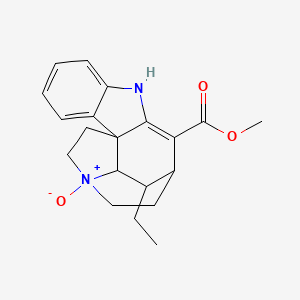
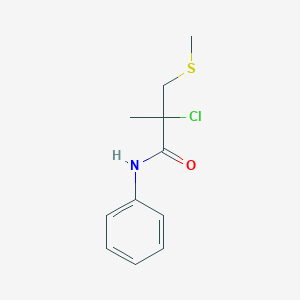
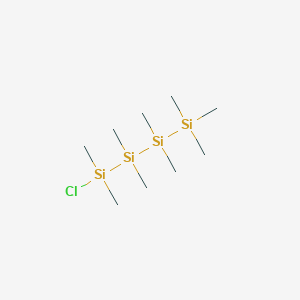
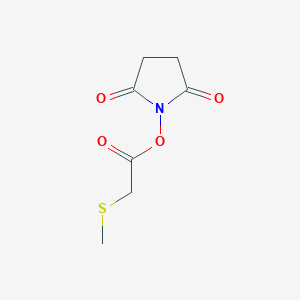
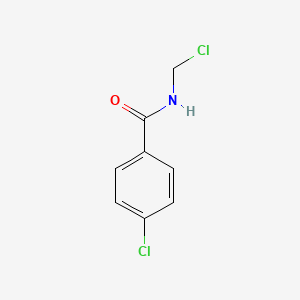
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

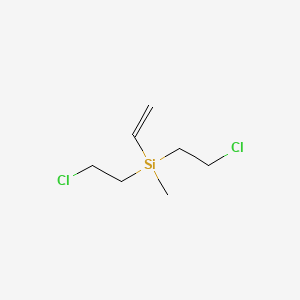

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
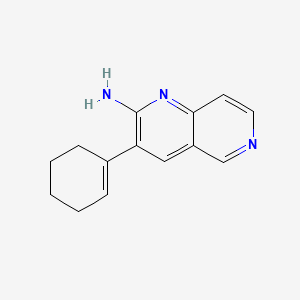

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
